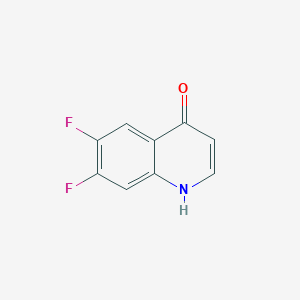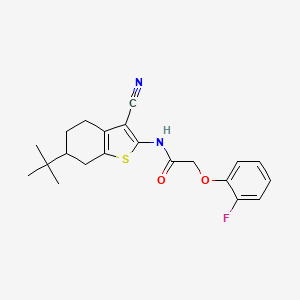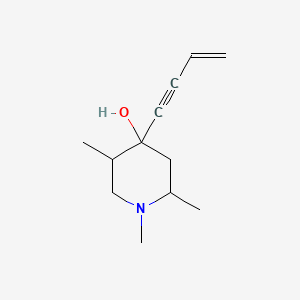
2-(1-adamantyl)-N-quinolin-6-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-N-quinolin-6-ylacetamide is a synthetic organic compound that features a unique structure combining an adamantane moiety with a quinoline ring. The adamantane structure is known for its rigidity and stability, while the quinoline ring is a heterocyclic aromatic compound. This combination makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-quinolin-6-ylacetamide typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane moiety can be introduced through the reaction of 1-adamantanol with a suitable halogenated compound, such as 4-bromophenol, in the presence of an acid catalyst.
Quinoline Derivative Preparation: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-quinolin-6-ylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(1-adamantyl)-N-quinolin-6-ylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-quinolin-6-ylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral and antiparkinsonian properties.
2-(1-Adamantyl)-4-bromophenol: Used as an intermediate in the synthesis of other bioactive compounds.
1-(2-Hydroxy-2-adamantyl)naphthalene: Utilized in the synthesis of adamantylidene derivatives.
Uniqueness
2-(1-adamantyl)-N-quinolin-6-ylacetamide stands out due to its unique combination of the adamantane and quinoline moieties, which confer distinct structural and functional properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-quinolin-6-ylacetamide |
InChI |
InChI=1S/C21H24N2O/c24-20(23-18-3-4-19-17(9-18)2-1-5-22-19)13-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,9,14-16H,6-8,10-13H2,(H,23,24) |
InChI Key |
CFYKDIPZHQXIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B11075534.png)
![3-(4-methoxyphenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11075538.png)
![12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B11075540.png)
![Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-](/img/structure/B11075546.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11075566.png)
![1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea](/img/structure/B11075573.png)

![7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11075588.png)
![3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B11075591.png)
![1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11075599.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)
![5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11075608.png)
